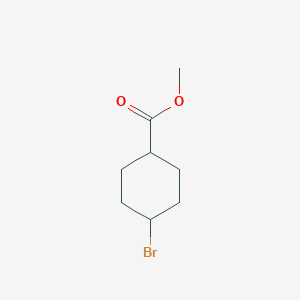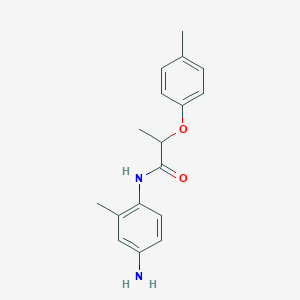![molecular formula C11H17NO2 B3072149 2-Methoxy-4-[(propylamino)methyl]phenol CAS No. 1016670-95-3](/img/structure/B3072149.png)
2-Methoxy-4-[(propylamino)methyl]phenol
Vue d'ensemble
Description
“2-Methoxy-4-[(propylamino)methyl]phenol” is a chemical compound . It is usually formed by condensation of an aldehyde or keton with a primary amine .
Synthesis Analysis
The compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular formula of “this compound” is C11H17NO2 . The molecular weight is 195.26 .Chemical Reactions Analysis
The compound is usually formed by condensation of an aldehyde or keton with a primary amine .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 195.26 . Other physical and chemical properties like density, boiling point, melting point, etc. are not available in the resources.Applications De Recherche Scientifique
Anticancer Activity
2-Methoxy-4-[(propylamino)methyl]phenol, a Schiff base compound synthesized from vanillin and p-anisidin, has been investigated for its potential anticancer activity. A study by Sukria et al. (2020) explored its stability and effectiveness against T47D breast cancer cells, using methods like FTIR, GC-MS, and the MTT assay. The compound showed weak activity in inhibiting these cells, indicating a potential area for further exploration in cancer research (Sukria et al., 2020).
Molecular Structure Analysis
The molecular structures of compounds similar to this compound have been reported by Ajibade and Andrew (2021). They synthesized compounds via the Schiff bases reduction route and analyzed their structures, revealing significant information about intermolecular hydrogen bonding and their crystal systems. This research contributes to a deeper understanding of the molecular properties of such compounds (Ajibade & Andrew, 2021).
Prototropy and Radical Scavenging Activity
Investigations into the prototropy (tautomeric behavior) and radical scavenging activities of compounds similar to this compound have been conducted by Kaştaş et al. (2017). Their study used experimental techniques like X-ray diffraction and UV–vis, alongside computational methods, to evaluate the properties of these compounds. This research is valuable for understanding the therapeutic potential of such compounds in pharmaceutical and food industries (Kaştaş et al., 2017).
Renewable Chemical Feedstocks
Xu et al. (2012) explored the production of phenolic rich products and sugar derivatives from lignocellulosic materials. In this process, compounds including 2-methoxy-4-propyl-phenol were identified, highlighting the potential of such compounds in developing renewable chemical feedstocks. This research underlines the significance of these compounds in green chemistry and sustainable resource utilization (Xu et al., 2012).
PM3 Semiempirical Study and X-ray Crystal Structure
A PM3 semiempirical study, along with X-ray crystal structure analysis, was performed on a compound related to this compound by Iskeleli et al. (2006). This provided insights into the molecular geometry, conformational flexibility, and crystal packing effects, which are crucial for understanding the physical and chemical properties of such compounds (Iskeleli et al., 2006).
Ligand Modifications and Structure Directing Effects
Slater-Parry et al. (2019) investigated the effects of ligand modifications, including compounds like this compound, on the growth of polymetallic cages. This research is significant in the field of coordination chemistry, where understanding the impact of ligand structure on metal complex formation is crucial (Slater-Parry et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h4-5,7,12-13H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYKUADFLXSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
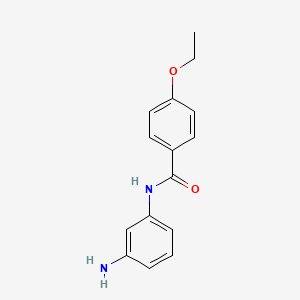
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)
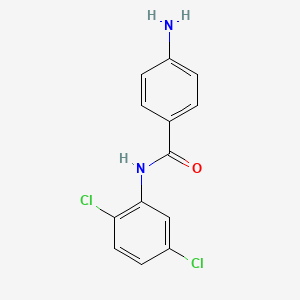
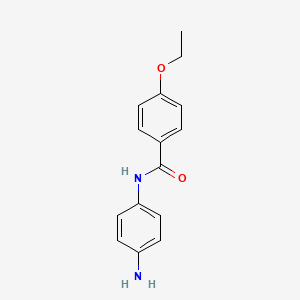

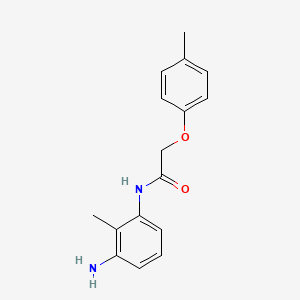
![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)



